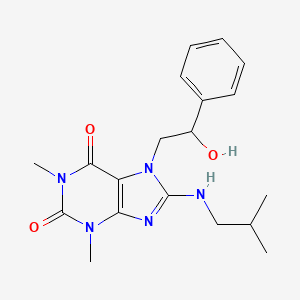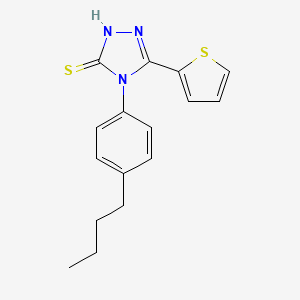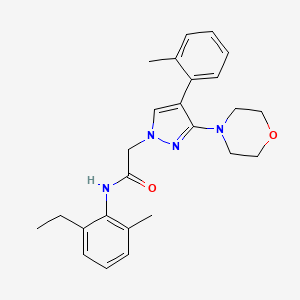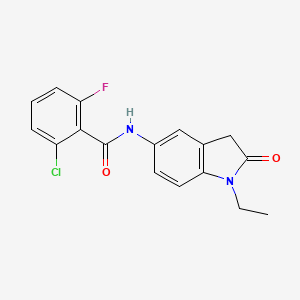![molecular formula C21H19N3O2 B2385590 N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide CAS No. 871672-76-3](/img/structure/B2385590.png)
N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide, also known as CPP-ACP, is a bioactive molecule that has gained significant attention in the field of dental research. It is a derivative of casein phosphopeptide (CPP) and is commonly used in the development of oral care products. CPP-ACP has been found to have several beneficial effects on dental health, including remineralization of enamel, prevention of dental caries, and reduction of tooth sensitivity.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of aminophenols, which are structurally related to the query compound, has been explored for the synthesis of intermediates in antimalarial drugs. The process optimization, mechanism, and kinetics of acetylation using immobilized lipase highlight the potential for efficient and selective synthesis methods in pharmaceutical chemistry. This research contributes to the development of novel synthesis pathways for drug intermediates (Magadum & Yadav, 2018).
Synthesis of Pharmaceutical Intermediates
The study on the synthesis of "Trans-4-(N-Acetylamido)Cyclohexanol," a precursor for pharmaceutical intermediates, demonstrates the application of similar compounds in synthesizing valuable pharmaceuticals. Through a two-step process involving acetylation and hydrogenation, researchers have developed methods to create intermediates with high selectivity and yield. This work emphasizes the importance of chemical synthesis techniques in the development of pharmaceuticals (Jia-jun, 2012).
Antioxidant Activity of Phenolic Compounds
Research on phenolic derivatives, such as acetaminophen, salicylate, and 5-aminosalicylate, explores their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. These findings have implications for understanding the antioxidant properties of phenolic compounds and their potential applications in preventing oxidative stress-related diseases (Dinis, Maderia, & Almeida, 1994).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides showcase the development of new chemical entities with potential applications in materials science and drug development. This research highlights the versatility of phenoxyacetamide derivatives in creating compounds with specific properties for various applications (Man-li, 2008).
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c22-13-16-3-5-17(6-4-16)18-7-9-19(10-8-18)26-14-20(25)24-21(15-23)11-1-2-12-21/h3-10H,1-2,11-12,14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHLDPOGYYTVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea](/img/structure/B2385507.png)
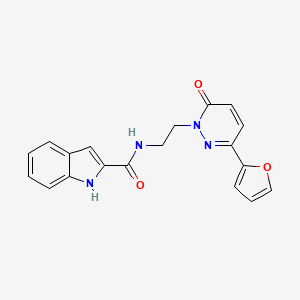
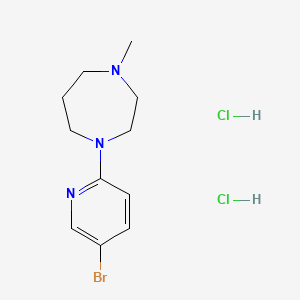
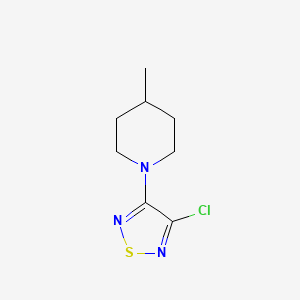
![N-[4-(acetylamino)phenyl]-2-cyanoacetamide](/img/structure/B2385514.png)
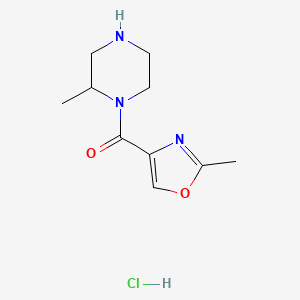
![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2385517.png)
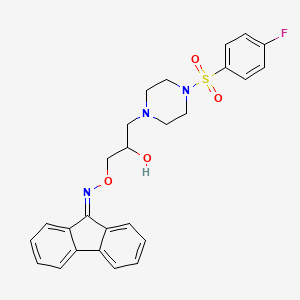
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)butanamide](/img/structure/B2385519.png)
![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)
